![molecular formula C26H13Cl2NO4 B4944747 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4944747.png)
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the family of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes two 4-chlorophenoxy groups and an anthra[1,9-cd]isoxazol-6-one core. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one typically involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, avoiding the use of toxic solvents like chloroform. Another approach involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX as a catalyst, which provides high yields at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of metal-free synthetic routes can reduce costs and environmental impact .
化学反応の分析
Types of Reactions
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy groups, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenoxy derivatives with different substituents.
科学的研究の応用
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
類似化合物との比較
Similar Compounds
- 3,5-bis(4-fluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-bis(4-bromophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-bis(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of chlorophenoxy groups, which impart distinct chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research .
特性
IUPAC Name |
10,12-bis(4-chlorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H13Cl2NO4/c27-14-5-9-16(10-6-14)31-20-13-21(32-17-11-7-15(28)8-12-17)24-23-22(20)25(30)18-3-1-2-4-19(18)26(23)33-29-24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEKNOMZFQRBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
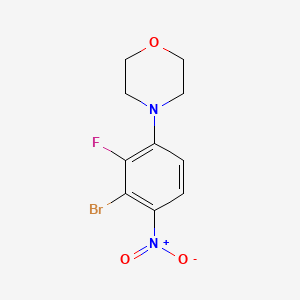
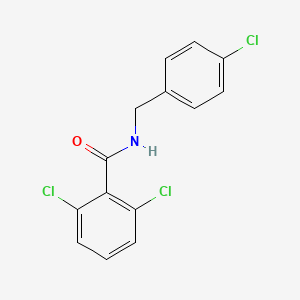
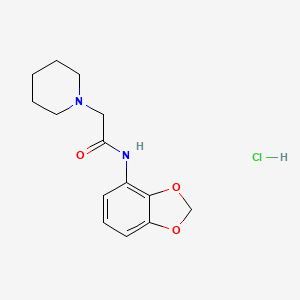
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-propan-2-ylacetamide](/img/structure/B4944677.png)
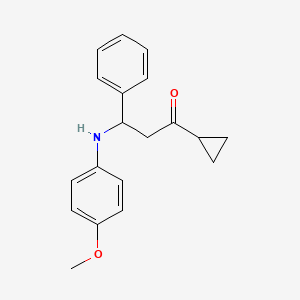
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B4944698.png)
![4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B4944709.png)
![2-Methyl-1-[2-[4-(1-methyl-6-oxopyridazin-4-yl)piperazin-1-yl]-2-oxoethyl]indole-3-carbonitrile](/img/structure/B4944715.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]piperidine](/img/structure/B4944721.png)
![5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
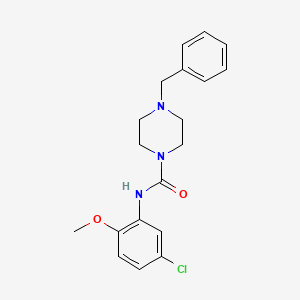
![hexyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4944762.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4944776.png)
